Structural Divergence from Podophyllotoxin: A Critical Determinant of Mechanism and Potency
CAS 6549-68-4 is a synthetic aryltetralin lignan that shares a core scaffold with the well-known tubulin inhibitor podophyllotoxin (PTOX). However, its unique substitution pattern (C-4 keto group, C-3 methyl, and 3,4,5-trimethoxyphenyl ring) creates significant steric and electronic differences from PTOX. While direct activity data for CAS 6549-68-4 is sparse, class-level inference from closely related aryltetralin lignans demonstrates that even minor structural modifications drastically alter tubulin polymerization inhibitory activity and cellular cytotoxicity [1]. For context, podophyllotoxin exhibits potent tubulin polymerization inhibition with IC50 values in the 0.46–2.5 μM range, whereas many synthetic derivatives with altered C-ring substitution show >10-fold reductions in activity [2]. This evidence underscores that CAS 6549-68-4 should not be considered a direct functional analog of podophyllotoxin, etoposide, or other lignans without explicit, compound-specific validation.
| Evidence Dimension | Tubulin Polymerization Inhibition Potency |
|---|---|
| Target Compound Data | No direct quantitative data available. |
| Comparator Or Baseline | Podophyllotoxin: IC50 = 0.46 μM (range: 0.46-2.5 μM depending on assay conditions) |
| Quantified Difference | N/A; class-level inference suggests substantial potency difference due to structural divergence. |
| Conditions | In vitro tubulin polymerization assay; comparator data from multiple published studies. |
Why This Matters
For researchers seeking a tubulin polymerization inhibitor, substituting CAS 6549-68-4 for podophyllotoxin without confirming its specific activity profile will likely yield misleading results and compromised experimental validity.
- [1] MacRae, W. D., & Towers, G. H. N. (1984). Biological activities of lignans. Phytochemistry, 23(6), 1207-1220. View Source
- [2] Pettit, G. R., et al. (1991). Antineoplastic agents, 167. Isolation and structure of the cytostatic linear depsipeptide dolastatin 15. Journal of Medicinal Chemistry, 34(1), 340-345. (Provides podophyllotoxin IC50 reference value). View Source
